(E)-ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
(E)-ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C28H27N3O8S and its molecular weight is 565.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play a crucial role in cell proliferation and angiogenesis, respectively, and are often upregulated in various types of cancers .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites . This interaction inhibits the receptor’s activity, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the EGFR and VEGFR-2 signaling pathways. By inhibiting these receptors, it disrupts the downstream signaling cascades, leading to reduced cell proliferation and angiogenesis . The exact downstream effects can vary depending on the specific cellular context.
Pharmacokinetics
In silico models suggest that it meets the admet (absorption, distribution, metabolism, excretion, and toxicity) and drug-likeness requirements without violating lipinski’s rule of five . This suggests that the compound may have good bioavailability.
Result of Action
The inhibition of EGFR and VEGFR-2 by this compound leads to a decrease in cell proliferation and angiogenesis . This can result in the suppression of tumor growth in cancers where these receptors are upregulated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity and rate of degradation can affect its activity . Additionally, the cellular context (e.g., the specific types of cells and the presence of other signaling molecules) can also influence the compound’s action .
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O8S/c1-6-39-28(34)24-19-15-40-26(23(19)27(33)31(30-24)17-8-10-18(35-2)11-9-17)29-22(32)12-7-16-13-20(36-3)25(38-5)21(14-16)37-4/h7-15H,6H2,1-5H3,(H,29,32)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELJPNPTLLBTQR-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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